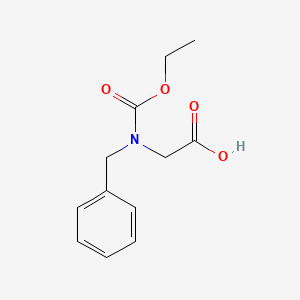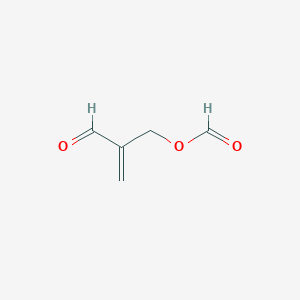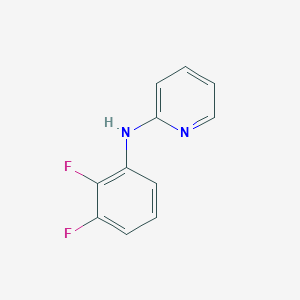![molecular formula C19H13F3 B14243268 1-[2-[4-(Trifluoromethyl)phenyl]ethenyl]naphthalene CAS No. 401496-44-4](/img/structure/B14243268.png)
1-[2-[4-(Trifluoromethyl)phenyl]ethenyl]naphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-[4-(Trifluoromethyl)phenyl]ethenyl]naphthalene is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a naphthalene moiety through an ethenyl linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-[2-[4-(Trifluoromethyl)phenyl]ethenyl]naphthalene can be synthesized through several methods, with one of the most common being the Suzuki–Miyaura coupling reaction. This method involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst and a base . The reaction typically proceeds under mild conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods: Industrial production of this compound often involves large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and the concentration of reactants .
Análisis De Reacciones Químicas
Types of Reactions: 1-[2-[4-(Trifluoromethyl)phenyl]ethenyl]naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the phenyl or naphthalene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are employed for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of ethyl derivatives.
Substitution: Introduction of halogenated or other functional groups.
Aplicaciones Científicas De Investigación
1-[2-[4-(Trifluoromethyl)phenyl]ethenyl]naphthalene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
Mecanismo De Acción
The mechanism of action of 1-[2-[4-(Trifluoromethyl)phenyl]ethenyl]naphthalene involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and stability, allowing it to interact effectively with hydrophobic regions of proteins or other biomolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparación Con Compuestos Similares
- 1-[2-[4-(Trifluoromethyl)phenyl]ethenyl]benzene
- 1-[2-[4-(Trifluoromethyl)phenyl]ethenyl]anthracene
Comparison: 1-[2-[4-(Trifluoromethyl)phenyl]ethenyl]naphthalene is unique due to its naphthalene moiety, which provides additional aromatic stability and potential for π-π interactions compared to its benzene and anthracene analogs. This uniqueness makes it particularly valuable in applications requiring enhanced stability and specific molecular interactions .
Propiedades
Número CAS |
401496-44-4 |
|---|---|
Fórmula molecular |
C19H13F3 |
Peso molecular |
298.3 g/mol |
Nombre IUPAC |
1-[2-[4-(trifluoromethyl)phenyl]ethenyl]naphthalene |
InChI |
InChI=1S/C19H13F3/c20-19(21,22)17-12-9-14(10-13-17)8-11-16-6-3-5-15-4-1-2-7-18(15)16/h1-13H |
Clave InChI |
ZSMBOUCKEAXPGY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2C=CC3=CC=C(C=C3)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


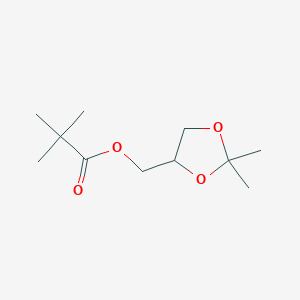

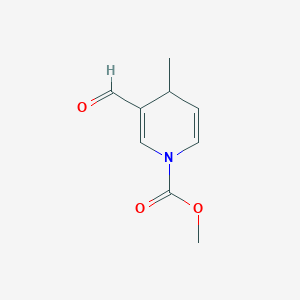
![2-amino-7-methyl-4-(3-nitrophenyl)-5-oxo-6-(2-phenylethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B14243194.png)
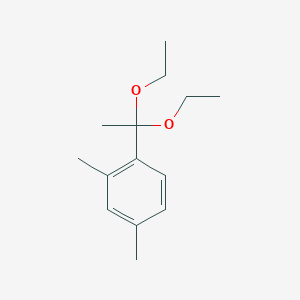

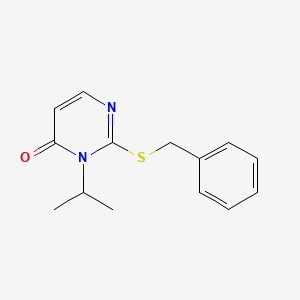


![6-methyl-N-[4-(3-methylphenyl)-5-(2-methylpyridin-4-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B14243228.png)
